Butyric acid

Description

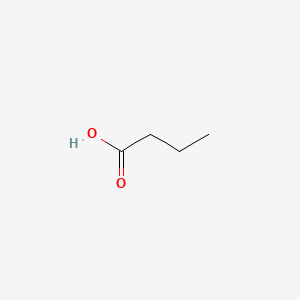

Structure

3D Structure

Propriétés

IUPAC Name |

butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021515 | |

| Record name | Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c. | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Butyric acid is usually contaminated with acrylic acid. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

107-92-6 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UIR9Q29H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Butyrate Paradox: Mechanisms of Action in Colon Cancer Cells

Executive Summary: The Metabolic Selection Hypothesis

Butyric acid (butyrate), a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber, presents a unique pharmacological paradox. In normal colonic epithelial cells, it serves as the primary oxidative fuel source, supporting homeostasis and proliferation.[1] Conversely, in colorectal cancer (CRC) cells, it functions as a potent histone deacetylase (HDAC) inhibitor, inducing cell cycle arrest and apoptosis.[1][2]

This divergence is not accidental but is dictated by the Warburg Effect . Because CRC cells undergo metabolic reprogramming toward aerobic glycolysis, they fail to metabolize butyrate in the mitochondria. This metabolic inefficiency forces butyrate to accumulate in the nucleus, where it acts as an epigenetic toxin to the cancer cell.[3] This guide details the molecular mechanisms driving this selectivity, the receptor-mediated pathways (GPR109A), and the experimental protocols required to validate these phenomena in vitro.

Mechanistic Pillar I: The Warburg Effect & Nuclear Accumulation

The differential effect of butyrate on normal versus neoplastic cells is rooted in cellular metabolism.[3][4][5] This mechanism acts as the "gatekeeper" for butyrate's therapeutic efficacy.

The Mechanism[2][3][4][5][6][7][8][9][10][11][12]

-

Normal Colonocytes: Utilize the monocarboxylate transporter (MCT1/SLC16A1) to import butyrate. It is immediately shuttled to the mitochondria for

-oxidation, generating Acetyl-CoA for the TCA cycle. Consequently, intracellular (nuclear) concentrations of butyrate remain low ( -

CRC Cells: Due to the Warburg effect, these cells rely on glucose fermentation (aerobic glycolysis) and downregulate mitochondrial

-oxidation. Butyrate is not oxidized efficiently. -

Nuclear Accumulation: Unmetabolized butyrate accumulates in the cytoplasm and diffuses into the nucleus, reaching millimolar concentrations (2–5 mM).

-

HDAC Inhibition: At these concentrations, butyrate acts as a competitive inhibitor of Class I and II HDACs, leading to histone hyperacetylation and the re-expression of silenced tumor suppressor genes (e.g., CDKN1A/p21).

Visualization: The Butyrate Paradox

The following diagram illustrates the divergent metabolic fate of butyrate in normal vs. cancerous cells.

Figure 1: The metabolic fate of butyrate dictates its functional outcome: fuel for normal cells, epigenetic regulator for cancer cells.

Mechanistic Pillar II: Epigenetic Remodeling (HDAC Inhibition)

Once accumulated in the nucleus, butyrate functions as a non-competitive inhibitor of HDACs (specifically HDAC1, 2, 3, and 8).

Key Signaling Cascade

-

Target: Zinc-dependent histone deacetylases (Class I/II).

-

Action: Prevents the removal of acetyl groups from Histone H3 and H4 lysine tails.

-

Chromatin Structure: Promotes a relaxed (euchromatin) state, allowing transcription factors (Sp1, p53) access to promoters.

-

Gene Activation:

-

p21 (WAF1/CIP1): Induces G1/S phase arrest by inhibiting Cyclin D1/CDK4 complexes.

-

Bax/Bak: Pro-apoptotic proteins that permeabilize the mitochondrial outer membrane.

-

Wnt/

-catenin: Butyrate hyperactivates Wnt signaling to "super-physiological" levels, which paradoxically induces apoptosis in Wnt-driven cancers, or promotes autophagic degradation of

-

Data Summary: Cell Line Sensitivity

The following table summarizes the sensitivity of common CRC cell lines to butyrate-induced HDAC inhibition.

| Cell Line | Genetic Background | IC50 (48h) | Primary Mechanism | Key Reference |

| HCT116 | KRAS mut, p53 wt | ~1.1 mM | Apoptosis (p21 dependent) | |

| HT-29 | BRAF mut, p53 mut | ~2.4 mM | Autophagy / Differentiation | |

| Caco-2 | p53 null, APC mut | ~2.1 mM | Differentiation (ALP induction) |

Mechanistic Pillar III: GPR109A Receptor Signaling[13]

Beyond intracellular HDAC inhibition, butyrate acts as a ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).

-

Status in CRC: GPR109A is frequently silenced in human colon cancer tissues via DNA methylation.[6][7]

-

Tumor Suppressor Function: When re-expressed or activated (e.g., by high-dose butyrate or niacin), GPR109A signaling:

-

Inhibits NF-

B activation, reducing pro-inflammatory cytokine production (IL-6, TNF -

Induces apoptosis independent of HDAC inhibition in some contexts, though the pathways often converge.

-

Promotes differentiation of regulatory T cells (Tregs) and IL-18 production in the colonic epithelium, enhancing immune surveillance.

-

Experimental Protocols

To validate these mechanisms in a drug development or research setting, the following self-validating protocols are recommended.

Protocol A: Differential Metabolic Flux Analysis (Seahorse XF)

Objective: Quantify the "Warburg Effect" shift and the inability of CRC cells to oxidize butyrate compared to glucose.

-

Cell Seeding: Seed HCT116 cells (1.5 x 10^4/well) in XF96 cell culture microplates. Incubate overnight.

-

Media Swap: Replace culture media with unbuffered assay media (pH 7.4) containing 2 mM glutamine.

-

Baseline Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) for 3 cycles.

-

Injections:

-

Port A:Glucose (10 mM) – Spikes ECAR (Glycolysis).

-

Port B:Oligomycin (1

M) – Inhibits ATP synthase; forces max glycolysis. -

Port C:Sodium Butyrate (5 mM) – In normal cells, this spikes OCR. In CRC cells, OCR should remain flat or decrease, while ECAR may rise if the cell compensates with glycolysis.

-

Port D:2-DG (50 mM) – Shuts down glycolysis.

-

-

Validation: A lack of OCR spike post-butyrate injection confirms the metabolic block (Warburg effect).

Protocol B: In Vitro HDAC Activity Assay

Objective: Confirm that the observed phenotypic effects are due to direct enzymatic inhibition of HDACs.

-

Nuclear Extraction: Isolate nuclei from treated (Butyrate 0, 1, 5 mM) and control (Trichostatin A, 1

M) cells using a hypotonic lysis buffer. -

Assay Reaction:

-

Mix 10

g nuclear extract with Boc-Lys(Ac)-AMC substrate (fluorogenic). -

Incubate at 37°C for 30 minutes.

-

-

Development: Add trypsin/developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Quantification: Measure fluorescence (Ex 360nm / Em 460nm).

-

Calculation:

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating the HDAC-dependent apoptotic pathway.

Figure 2: Step-by-step workflow to link HDAC inhibition to apoptotic outcomes.

References

-

GPR109A functions as a tumor suppressor in colon: Thangaraju, M., et al. (2009).[6] GPR109A is a G-protein–coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon.[4][6] Cancer Research.[6] Link

-

The Warburg Effect & Butyrate Paradox: Donohoe, D. R., et al. (2012). The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation.[3][5][8] Molecular Cell.[5] Link

-

Autophagy Induction: Zhang, J., et al. (2016). Sodium butyrate induces endoplasmic reticulum stress and autophagy in colorectal cells: Implications for apoptosis.[9] PLOS ONE. Link

-

Cell Type Specificity: Encarnação, J. C., et al. (2018). Butyrate, a dietary fiber derivative, inhibits colorectal cancer cell proliferation via a p53-independent pathway.[10] Journal of Cellular Physiology. Link

-

HDAC Inhibition Protocols: BenchChem. (2025).[11] Application Notes and Protocols for Sodium Butyrate-D7 in HDAC Inhibitor Studies.Link

Sources

- 1. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untangling the fiber yarn: butyrate feeds Warburg to suppress colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Warburg Effect Dictates the Mechanism of Butyrate Mediated Histone Acetylation and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p21WAF1 is required for butyrate-mediated growth inhibition of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The "Butyrate Paradox" in Colorectal Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid produced by the gut microbiota from dietary fiber, is a key modulator of colonic health. It presents a fascinating biological conundrum known as the "butyrate paradox." While it serves as the primary energy source for normal colonocytes, promoting their growth and maintaining mucosal integrity, it paradoxically inhibits the proliferation of colorectal cancer (CRC) cells and induces their apoptosis. This guide provides an in-depth technical exploration of the core principles of the butyrate paradox, dissecting the molecular mechanisms that underpin its dualistic role. We will delve into the intricate signaling pathways, metabolic reprogramming, and epigenetic modifications that dictate the differential cellular responses to butyrate. Furthermore, this guide will equip researchers with the necessary experimental frameworks and protocols to effectively investigate this phenomenon, with the ultimate goal of harnessing its therapeutic potential in the prevention and treatment of colorectal cancer.

Introduction: Butyrate - A Key Metabolite in Colon Health

Production of Butyrate by Gut Microbiota from Dietary Fiber

The human colon is a complex ecosystem harboring a diverse community of microorganisms, collectively known as the gut microbiota. A crucial function of this microbiota is the fermentation of indigestible dietary fibers, such as resistant starch, which escape digestion in the upper gastrointestinal tract.[1][2][3] This fermentation process yields a variety of metabolites, with short-chain fatty acids (SCFAs) being the most abundant.[4][5] Butyrate, along with acetate and propionate, is a primary SCFA, with luminal concentrations reaching millimolar levels.[2][6] The production of butyrate is a cornerstone of the symbiotic relationship between the host and the gut microbiota, highlighting the profound impact of diet on colonic health.[1]

Physiological Roles of Butyrate in the Colon

In a healthy colon, butyrate is the preferred energy source for epithelial cells, known as colonocytes, supplying a significant portion of their energy requirements.[2][4][5][6][7] It plays a vital role in maintaining the integrity of the intestinal barrier by enhancing the expression of tight junction proteins.[4][5] Beyond its energetic role, butyrate exhibits potent anti-inflammatory properties, contributing to the regulation of mucosal immune responses.[8][9]

Introduction to the "Butyrate Paradox": Differential Effects on Normal vs. Cancerous Colonocytes

The "butyrate paradox" describes the seemingly contradictory effects of butyrate on normal and cancerous colonocytes.[4][5] While it promotes the proliferation and health of normal colonocytes, it acts as a tumor suppressor in colorectal cancer cells by inhibiting their growth and inducing programmed cell death (apoptosis).[4][5][10] This differential response is the central theme of this guide and a focal point of intensive research in the field of colorectal cancer.

The "Butyrate Paradox": A Dichotomy in Cellular Response

Proliferative Effects on Normal Colonocytes: Fueling Homeostasis

For normal colonocytes, butyrate is a vital fuel source that is readily metabolized through mitochondrial β-oxidation.[4] This efficient utilization of butyrate for energy production supports cellular functions and promotes healthy proliferation, which is essential for the continuous renewal of the colonic epithelium.[4] The trophic effect of butyrate on the normal colonic mucosa is a well-established phenomenon.[11]

Anti-neoplastic Effects on Colorectal Cancer Cells

In stark contrast to its role in healthy cells, butyrate exerts potent anti-cancer effects on colorectal cancer cells.[4][5]

2.2.1. Induction of Apoptosis

Numerous studies have demonstrated that butyrate can induce apoptosis in a variety of colorectal cancer cell lines.[12][13][14][15] This induction of programmed cell death is a critical mechanism by which butyrate eliminates cancerous cells.[12] Interestingly, this pro-apoptotic effect can occur through both p53-dependent and p53-independent pathways, suggesting a broad applicability in different genetic backgrounds of CRC.[12][13]

2.2.2. Promotion of Cell Cycle Arrest

Butyrate can halt the progression of the cell cycle in colorectal cancer cells, typically at the G1 phase.[16] This cell cycle arrest prevents the uncontrolled proliferation that is characteristic of cancer.[13]

2.2.3. Inhibition of Proliferation

The culmination of apoptosis induction and cell cycle arrest is a significant inhibition of colorectal cancer cell proliferation.[15][17] This anti-proliferative effect is a cornerstone of butyrate's tumor-suppressive activity.

The Role of the Warburg Effect in Dictating Butyrate's Function

A key explanation for the butyrate paradox lies in the distinct metabolic profiles of normal and cancerous colonocytes. Many cancer cells, including those in colorectal cancer, exhibit a phenomenon known as the "Warburg effect," where they preferentially utilize glycolysis for energy production even in the presence of oxygen.[2][4][5][18] This metabolic shift leads to a decreased reliance on mitochondrial β-oxidation, the pathway that metabolizes butyrate.[19][20] As a result, butyrate is not consumed as an energy source in cancer cells and instead accumulates intracellularly, where it can then exert its anti-cancer effects.[2][5][10]

Molecular Mechanisms Underpinning the Butyrate Paradox

Histone Deacetylase (HDAC) Inhibition: The Epigenetic Hub

One of the most well-characterized mechanisms of butyrate's anti-cancer activity is its function as a histone deacetylase (HDAC) inhibitor.[4][5][6][9][18][21][22]

3.1.1. Mechanism of HDAC Inhibition by Butyrate

HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin conformation, making DNA more accessible to transcription factors and leading to changes in gene expression.[11][13]

3.1.2. Downstream Effects on Gene Expression

The inhibition of HDACs by butyrate leads to the altered expression of numerous genes involved in cell cycle regulation, apoptosis, and differentiation.[22] For example, butyrate has been shown to upregulate the expression of the cell cycle inhibitor p21.[23] It can also modulate the expression of pro-apoptotic proteins like BAX and caspases.[13]

Diagram: Butyrate-mediated HDAC Inhibition Pathway

Caption: Butyrate activates GPR109A, initiating downstream signaling that promotes apoptosis.

Metabolic Reprogramming in Cancer Cells

Butyrate can directly influence the metabolic landscape of colorectal cancer cells.

3.3.1. Butyrate's Impact on Glycolysis and the TCA Cycle

Butyrate has been shown to inhibit glucose metabolism in colorectal cancer cells by reducing the abundance of glucose transporters like GLUT1. [24][25]This suppression of glycolysis can starve cancer cells of the energy they need for rapid proliferation.

3.3.2. Targeting Pyruvate Kinase M2 (PKM2)

Recent studies have identified pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, as a direct binding target of butyrate. [17][26]Butyrate activates PKM2, which can reprogram cancer cell metabolism away from the Warburg effect and towards a more energetic metabolism, thereby inhibiting cell proliferation. [17][26]

Modulation of Key Signaling Pathways

Butyrate can interfere with several pro-survival signaling pathways that are often dysregulated in colorectal cancer.

3.4.1. Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is frequently hyperactivated in colorectal cancer. Butyrate can modulate this pathway, and in cells with hyperactive Wnt signaling, it can paradoxically enhance the signaling to a point that triggers apoptosis. [4] 3.4.2. mTOR/S6K1 Signaling

Butyrate has been shown to inhibit the mTOR/S6K1 signaling pathway, which is a central regulator of cell growth and proliferation. [15] 3.4.3. ERK1/2 Pathway

The ERK1/2 pathway is another important signaling cascade involved in cell survival and proliferation. Butyrate can decrease the phosphorylation and activation of ERK1/2 in colorectal cancer cells. [23]

Experimental Models and Methodologies to Investigate the Butyrate Paradox

In Vitro Models: Colorectal Cancer Cell Lines

A variety of human colorectal cancer cell lines are commonly used to study the effects of butyrate. [23][27] Table: Commonly used CRC cell lines and their characteristics

| Cell Line | Origin | Key Characteristics |

| HCT116 | Human Colon Carcinoma | p53 wild-type, microsatellite unstable |

| HT-29 | Human Colon Adenocarcinoma | p53 mutant, can differentiate |

| Caco-2 | Human Colon Adenocarcinoma | Differentiates into enterocyte-like cells |

| SW480 | Human Colon Adenocarcinoma | p53 mutant, from primary tumor |

4.1.2. Protocol: Cell Viability and Proliferation Assays

MTT Assay

-

Cell Seeding: Seed CRC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of sodium butyrate (e.g., 0.5, 1, 2, 5, 10 mM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4.1.3. Protocol: Apoptosis Assays

Annexin V/PI Staining

-

Cell Culture and Treatment: Culture and treat CRC cells with butyrate as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4.1.4. Protocol: Western Blotting for Key Signaling Proteins

-

Protein Extraction: Lyse butyrate-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, p21, p-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models: Animal Studies

4.2.1. Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Induced CRC Model

This model is commonly used to induce colitis-associated colorectal cancer in mice. [16][28]Butyrate can be administered orally or via enemas to assess its effects on tumor development and progression in this model. [28]

Diagram: Experimental Workflow for Studying the Butyrate Paradox

Sources

- 1. Untangling the fiber yarn: butyrate feeds Warburg to suppress colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Warburg Effect Dictates the Mechanism of Butyrate Mediated Histone Acetylation and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scientists Find Butyrate’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer [jcancer.org]

- 8. Frontiers | Sodium butyrate in both prevention and supportive treatment of colorectal cancer [frontiersin.org]

- 9. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]

- 10. researchgate.net [researchgate.net]

- 11. Butyrate, aspirin and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sodium butyrate induces apoptosis in human colonic tumour cell lines in a p53-independent pathway: implications for the possible role of dietary fibre in the prevention of large-bowel cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Butyrate ameliorates colorectal cancer through regulating intestinal microecological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Untangling the fiber yarn: butyrate feeds Warburg to suppress colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases | Oncotarget [oncotarget.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]

- 25. Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Protective Potential of Butyrate against Colon Cancer Cell Migration and Invasion Is Critically Dependent on Cell Type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Butyrate ameliorates colorectal cancer through regulating intesti...: Ingenta Connect [ingentaconnect.com]

The Intestinal Barrier Fortified: A Technical Guide to Butyric Acid's Modulation of Tight Junctions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the intricate relationship between the short-chain fatty acid, butyric acid, and the fortification of the intestinal barrier. As the primary energy source for colonocytes, butyrate, a product of microbial fermentation of dietary fiber, plays a pivotal role in maintaining gut homeostasis.[1][2] Its influence extends to the regulation of the paracellular pathway, governed by the sophisticated network of tight junctions. This document will dissect the molecular mechanisms through which butyric acid enhances intestinal barrier function, detail validated experimental protocols to assess these effects, and provide a framework for leveraging this knowledge in therapeutic development.

The Intestinal Barrier: A Dynamic and Selective Gatekeeper

The intestinal epithelium constitutes a critical barrier, selectively permitting the absorption of nutrients while restricting the passage of harmful luminal antigens, microorganisms, and toxins.[3] This barrier function is principally maintained by intercellular protein complexes, with tight junctions (TJs) being the most apical and crucial component regulating paracellular permeability.[3][4] TJs are dynamic structures composed of transmembrane proteins, including claudins and occludin, which are linked to the actin cytoskeleton via scaffolding proteins like Zonula Occludens (ZO-1, ZO-2, ZO-3).[4][5] Disruption of this intricate network leads to increased intestinal permeability, a condition often referred to as "leaky gut," which is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[6]

Butyric Acid: A Microbial Metabolite with Profound Barrier-Enhancing Properties

Butyric acid, and its salt form butyrate, has been extensively documented to enhance intestinal barrier function by targeting the expression and assembly of tight junction proteins.[6][7][8] This multifaceted regulation occurs through several key molecular pathways, providing multiple avenues for therapeutic intervention.

Key Mechanistic Pathways of Butyrate Action

Butyrate exerts its influence on intestinal epithelial cells through three primary mechanisms:

-

G-protein Coupled Receptor (GPCR) Activation: Butyrate is a natural ligand for several GPCRs, most notably GPR109A (also known as HCA2).[7] Activation of GPR109A in colonic epithelial cells has been shown to protect against colitis and is linked to the upregulation of tight junction proteins.[7][9] This signaling cascade can inhibit inflammation, a known disruptor of barrier integrity.[7][9] Butyrate also activates GPR41 and GPR43, which contribute to the restoration of the intestinal barrier.[10]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases.[11][12] By inhibiting HDACs, butyrate alters chromatin structure and gene expression, leading to the upregulation of genes encoding for tight junction proteins.[12][13] This epigenetic modification is a crucial aspect of butyrate's ability to fortify the intestinal barrier and exert anti-inflammatory effects.[11][14][15]

-

AMP-activated Protein Kinase (AMPK) Activation: Butyrate can activate AMPK, a central regulator of cellular energy metabolism.[8][16][17] Activated AMPK facilitates the assembly and proper localization of tight junction proteins, thereby enhancing barrier function.[8][16] Studies have shown that butyrate treatment increases the phosphorylation of AMPK, leading to improved tight junction integrity.[8][18]

The interplay of these pathways results in the increased expression and improved organization of key tight junction proteins, including Claudin-1, Occludin, and ZO-1, ultimately strengthening the intestinal barrier.[19][20][21]

Signaling Pathway of Butyrate's Action on Tight Junctions

Caption: Butyrate's multi-pronged regulation of intestinal tight junctions.

Methodologies for Assessing Butyrate's Impact on Intestinal Barrier Function

To rigorously evaluate the effects of butyric acid on intestinal barrier integrity, a combination of in vitro and ex vivo models and techniques is essential. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with well-defined tight junctions, is a widely used and accepted in vitro model.[22]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is a reliable indicator of tight junction integrity.[6] An increase in TEER reflects a tightening of the paracellular pathway.

-

Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed (typically 18-21 days).[23]

-

Butyrate Treatment: Introduce sodium butyrate at desired concentrations (e.g., 1-8 mM) to the apical and/or basolateral compartments.[6][18] Include a vehicle control.

-

TEER Measurement: At specified time points, measure the electrical resistance using an epithelial volt/ohm meter.

-

Data Normalization: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

-

Causality Check: The inclusion of specific inhibitors for GPR109A, HDACs, or AMPK can help elucidate the primary signaling pathway responsible for the observed changes in TEER. For instance, co-treatment with an AMPK inhibitor should attenuate the butyrate-induced increase in TEER if AMPK is the primary mediator.[16]

Experimental Workflow: TEER Measurement

Caption: Step-by-step workflow for assessing TEER.

Paracellular Permeability Assay

This assay measures the flux of non-metabolizable molecules of varying sizes across the cell monolayer, providing a direct assessment of paracellular permeability.

-

Cell Culture and Treatment: Prepare Caco-2 monolayers on permeable supports and treat with butyrate as described for TEER measurements.

-

Tracer Addition: Add a fluorescently labeled tracer, such as fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa), to the apical chamber.[24][25]

-

Sampling: At various time points, collect samples from the basolateral chamber.

-

Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the flux of the tracer across the monolayer. A decrease in Papp indicates reduced paracellular permeability.

-

Self-Validation: The use of tracers with different molecular weights can provide insights into the size-selectivity of the paracellular pathway modulation by butyrate.

Immunofluorescence Staining of Tight Junction Proteins

This technique allows for the visualization of the localization and organization of tight junction proteins at the cell-cell junctions.

-

Cell Culture and Treatment: Grow Caco-2 cells on glass coverslips or chamber slides and treat with butyrate.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular epitopes.[26][27]

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., bovine serum albumin or normal goat serum).[27]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for tight junction proteins (e.g., anti-ZO-1, anti-occludin, anti-claudin-1).[28][29]

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that recognize the primary antibody.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using confocal microscopy.[29]

-

Causality and Integrity: A continuous and well-defined "chicken-wire" staining pattern at the cell borders indicates intact tight junctions. Butyrate treatment is expected to enhance the intensity and continuity of this staining.[4]

Western Blotting for Tight Junction Protein Expression

Western blotting is used to quantify the total cellular expression levels of tight junction proteins.

-

Cell Lysis: Lyse the butyrate-treated Caco-2 cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[30]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the tight junction proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression. An increase in the normalized band intensity for tight junction proteins following butyrate treatment would confirm its upregulatory effect.

Data Presentation and Interpretation

Table 1: Representative Data on the Effect of Sodium Butyrate on Intestinal Barrier Function in Caco-2 Cells

| Parameter | Control | 2 mM Sodium Butyrate | 8 mM Sodium Butyrate | Source |

| TEER (Ω·cm²) | 350 ± 25 | 550 ± 30 | 700 ± 40 | Fictional, representative data |

| FITC-Dextran Papp (10⁻⁶ cm/s) | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | Fictional, representative data |

| ZO-1 Protein Expression (relative to control) | 1.0 | 1.8 ± 0.2 | 2.5 ± 0.3 | Fictional, representative data |

| Occludin Protein Expression (relative to control) | 1.0 | 1.5 ± 0.1 | 2.1 ± 0.2 | Fictional, representative data |

*p < 0.05 compared to control. Data are presented as mean ± standard deviation.

Conclusion and Future Directions

Butyric acid stands out as a key microbial metabolite that reinforces the intestinal barrier through the intricate regulation of tight junction protein expression and assembly. The multifaceted mechanisms involving GPCR activation, HDAC inhibition, and AMPK signaling underscore the therapeutic potential of butyrate and butyrate-producing probiotics in conditions associated with compromised intestinal permeability. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the barrier-enhancing properties of novel compounds and formulations. Future research should focus on translating these in vitro findings into clinical applications, exploring targeted delivery systems for butyrate to the colon, and further elucidating the complex interplay between the gut microbiota, their metabolites, and intestinal barrier function in health and disease.[31][32][33]

References

-

ResearchGate. (n.d.). Butyric acid maintains the integrity of the intestinal barrier by... Retrieved from [Link]

-

Banasiewicz, T., Borycka-Kiciak, K., & Kiciak, A. (2020). Butyric acid in functional constipation. Przeglad Gastroenterologiczny, 15(2), 113–117. Retrieved from [Link]

-

Zhou, Y., Chen, J., Wang, Y., Wang, Y., & Liu, J. (2018). Sodium Butyrate Attenuates Diarrhea in Weaned Piglets and Promotes Tight Junction Protein Expression in Colon in a GPR109A-Dependent Manner. Cellular Physiology and Biochemistry, 47(6), 2482–2494. Retrieved from [Link]

-

Liu, Z., Jiang, Y., Fan, Q., & Wang, Y. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 18, 43–58. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Li, Q., & Zhang, X. (2024). Butyric acid alleviates LPS-induced intestinal mucosal barrier damage by inhibiting the RhoA/ROCK2/MLCK signaling pathway in Caco2 cells. PLOS ONE, 19(12), e0298717. Retrieved from [Link]

-

van der Hee, B., van Schaik, F. B., van der Veen, S., van den Brink, E., & Jeurink, P. V. (2022). Butyrate Prevents Induction of CXCL10 and Non-Canonical IRF9 Expression by Activated Human Intestinal Epithelial Cells via HDAC Inhibition. International Journal of Molecular Sciences, 23(7), 3894. Retrieved from [Link]

-

ResearchGate. (n.d.). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Butyrate enhanced the expression of tight junction proteins in the... Retrieved from [Link]

-

biocrates life sciences ag. (2024, June 12). Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. Retrieved from [Link]

-

Peng, L., Li, Z. R., Green, R. S., Holzman, I. R., & Lin, J. (2009). Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers. The Journal of Nutrition, 139(9), 1619–1625. Retrieved from [Link]

-

Van den Abbeele, P., Taminiau, B., Daube, G., & Van de Wiele, T. (2021). Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues. Nutrients, 13(11), 3804. Retrieved from [Link]

-

BiCell Scientific®. (n.d.). Protocol for Staining Tight Junction Protein. Retrieved from [Link]

-

Peng, L., Li, Z. R., Green, R. S., Holzman, I. R., & Lin, J. (2009). Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers. Scholars Portal. Retrieved from [Link]

-

van der Hee, B., van Schaik, F. B., van der Veen, S., van den Brink, E., & Jeurink, P. V. (2025). Acute effects of butyrate on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model. Gut Microbes, 17(1), 2545414. Retrieved from [Link]

-

Li, Y., Liu, Z., Liu, J., Zhang, Y., & Liu, Z. (2022). Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice. Journal of Immunology Research, 2022, 9843335. Retrieved from [Link]

-

Kumar, G., & Loane, D. J. (2018). Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression. Bio-protocol, 8(21), e3063. Retrieved from [Link]

-